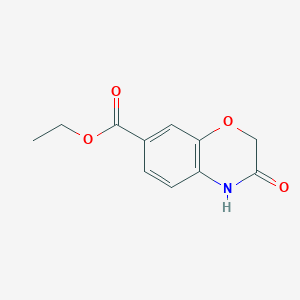

Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate

Beschreibung

Classification and Historical Development of Benzoxazines

Benzoxazines constitute a group of isomeric bicyclic heterocyclic chemical compounds that consist of a benzene ring fused to an oxazine ring, forming a sophisticated molecular framework that has attracted significant attention in organic chemistry research. The different isomers within this chemical family depend on the relative positions of the oxygen and nitrogen atoms in the oxazine ring, on the location of ring fusion, and on the position of the double bond in the oxazine ring. These compounds share the molecular formula C₈H₇NO for the basic benzoxazine structure, though substituted derivatives like ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate possess more complex formulations due to additional functional groups.

The historical development of benzoxazine chemistry traces back to the mid-twentieth century, when the first systematic investigations into these heterocyclic systems began to emerge. Although the history of benzoxazine dates back to 1944 when Holly and Cope developed a small molecular weight benzoxazine, the first comprehensive study for the synthesis and properties of crosslinked polybenzoxazines and their properties was reported in 1994 by Ning and Ishida. This foundational work established the groundwork for subsequent research endeavors that would explore both the fundamental chemistry and practical applications of benzoxazine derivatives.

The classification system for benzoxazines encompasses several distinct structural types, with the primary differentiation based on the arrangement of heteroatoms within the oxazine ring. The 1,4-benzoxazine system, which represents the structural framework of ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate, features nitrogen at position 1 and oxygen at position 4 of the heterocyclic ring. This particular arrangement creates unique electronic and steric properties that distinguish 1,4-benzoxazines from their isomeric counterparts, such as 1,2-benzoxazines and 1,3-benzoxazines.

Significance of 1,4-Benzoxazine Scaffold in Chemical Research

The 1,4-benzoxazine scaffold has emerged as one of the most important privileged scaffolds in medicinal chemistry, with compounds bearing this structural motif demonstrating a remarkable variety of biological activities. Research investigations have consistently demonstrated that benzoxazine derivatives exhibit anti-inflammatory, anti-microbial, anti-tuberculosis, anti-oxidant, and anti-cancer activities, establishing this chemical framework as a versatile platform for drug discovery and development. The fascinating bioactivity profile of the benzoxazine scaffold across various therapeutic areas has prompted medicinal chemists to design and discover novel benzoxazine derivatives as potential therapeutic candidates with desired biological properties.

The versatility of the 1,4-benzoxazine scaffold stems from its multiple modification sites, which allow for systematic structure-activity relationship studies and optimization of pharmacological properties. The bicyclic structure provides a rigid framework that can serve as a pharmacophore, while various positions on both the benzene ring and the oxazine ring offer opportunities for substitution with different functional groups. This structural flexibility has enabled researchers to develop libraries of benzoxazine derivatives with diverse biological activities and improved pharmacokinetic profiles.

Recent research has identified novel 1,4-benzoxazine compounds that demonstrate protective effects in tissue culture and in vivo models of neurodegeneration. These investigations have revealed that certain 2-arylidine and 2-hetarylidin derivatives of the 1,4-benzoxazines class exhibit highly protective properties in tissue culture models of neurodegeneration, suggesting potential applications in the treatment of neurodegenerative diseases such as Alzheimer disease, Parkinson disease, and Huntington disease.

Structural Features of Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate

Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate represents a sophisticated derivative of the 1,4-benzoxazine scaffold, characterized by several distinctive structural features that contribute to its chemical and physical properties. The compound possesses the molecular formula C₁₁H₁₁NO₄ and a molecular weight of 221.21 grams per mole, distinguishing it from the simpler benzoxazine structures through the presence of additional functional groups.

The core structural framework consists of a 1,4-benzoxazine ring system that has been modified at specific positions to create the final compound. The presence of an oxo group at position 3 of the benzoxazine ring introduces a carbonyl functionality that significantly influences the electronic properties of the molecule. This ketone group creates a site for potential hydrogen bonding interactions and may serve as a pharmacophore element in biological systems.

The ethyl carboxylate group attached at position 7 of the benzene ring represents another crucial structural feature of this compound. This ester functionality not only contributes to the molecular weight and lipophilicity of the compound but also provides a site for potential hydrolysis reactions and metabolic transformations. The carboxylate group can participate in various chemical reactions, including hydrolysis to the corresponding carboxylic acid, making it a versatile synthetic intermediate.

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₁NO₄ | |

| Molecular Weight | 221.21 g/mol | |

| CAS Registry Number | 1038478-70-4 | |

| SMILES Notation | O=C(C1=CC=C2NC(COC2=C1)=O)OCC |

The dihydro designation in the compound name indicates that the oxazine ring contains two additional hydrogen atoms compared to the fully unsaturated oxazine system, resulting in a partially saturated heterocyclic ring. This saturation pattern affects the conformational flexibility of the molecule and may influence its binding interactions with biological targets.

The systematic IUPAC name for this compound is ethyl 3-oxo-4H-1,4-benzoxazine-7-carboxylate, which precisely describes the substitution pattern and functional groups present in the molecule. Alternative nomenclature systems may refer to this compound as ethyl 3-oxo-3,4-dihydro-2H-benzo[b]oxazine-7-carboxylate, emphasizing the benzo-fused nature of the heterocyclic system.

Related compounds within this chemical series include methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate, which differs only in the alkyl group of the ester functionality. The methyl analog possesses the molecular formula C₁₀H₉NO₄ and a molecular weight of 207.18 grams per mole, demonstrating how minor structural modifications can be systematically explored to optimize chemical and biological properties.

The structural features of ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate position it as a valuable synthetic intermediate and potential pharmacophore for medicinal chemistry applications. The combination of the benzoxazine scaffold with the specific pattern of substitution creates a molecule that embodies many of the structural characteristics associated with biologically active compounds in this chemical class.

Eigenschaften

IUPAC Name |

ethyl 3-oxo-4H-1,4-benzoxazine-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-2-15-11(14)7-3-4-8-9(5-7)16-6-10(13)12-8/h3-5H,2,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZGBQEHYAMKOST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)NC(=O)CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate typically involves the condensation of 2-aminophenol with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzoxazine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide .

Industrial Production Methods

In an industrial setting, the production of Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the benzoxazine ring .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate is characterized by the following structural features:

- Molecular Formula : C₉H₇N₁O₄

- Molecular Weight : 193.16 g/mol

- IUPAC Name : Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate

The compound belongs to the class of benzoxazines, which are known for their diverse biological activities due to their unique chemical structure.

Biological Activities

Recent studies have highlighted the compound's potential in various therapeutic areas:

Anticancer Activity

Research has shown that derivatives of benzoxazines exhibit significant anticancer properties. Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate has been evaluated for its ability to inhibit tumor growth in several cancer cell lines. The mechanism involves the induction of apoptosis and disruption of cell cycle progression .

Antimicrobial Properties

The compound demonstrates notable antimicrobial activity against a range of pathogens. Studies indicate that it can effectively inhibit both bacterial and fungal growth, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate has been reported to possess anti-inflammatory properties. It acts by modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines .

Synthetic Methodologies

The synthesis of Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate involves several approaches:

Conventional Synthesis

Traditional methods include the reaction of appropriate phenolic compounds with ethyl chloroacetate under basic conditions to form the benzoxazine ring structure .

Microwave-Assisted Synthesis

Recent advancements have introduced microwave-assisted synthesis techniques that enhance yield and reduce reaction time significantly. This method allows for milder reaction conditions and improved selectivity .

Anticancer Research

A study published in Journal of Medicinal Chemistry explored the anticancer potential of Ethyl 3-oxo derivatives against various cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The results indicated a dose-dependent inhibition of cell proliferation with promising IC50 values .

Antimicrobial Efficacy

In another investigation reported in Phytochemistry Reviews, the compound was tested against common pathogens such as Escherichia coli and Candida albicans. The findings demonstrated effective inhibition at low concentrations, suggesting its potential as a natural preservative or therapeutic agent .

Data Table: Summary of Biological Activities

Wirkmechanismus

The mechanism of action of Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The compound’s effects on cellular pathways can lead to various biological outcomes, such as antimicrobial or anticancer activity .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Properties of Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate and Analogues

*Inferred from analogous Dieckmann reaction yields .

†Ethyl 4-Benzyl-6-bromo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (7c) .

‡Ethyl 7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate .

§Ethyl 3-oxo-3,4-dihydro-2H-1,5-benzothiepin-4-carboxylate .

Research Implications

Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate’s reactivity and stability make it a candidate for drug intermediate synthesis, particularly in antimicrobial or anti-inflammatory agents. Its methyl ester analogue is widely used in research due to commercial availability (e.g., GLPBIO Catalog #GF08669) and high purity (>95%) . Future studies should explore substituent effects on bioactivity, leveraging structural data from analogues like 7c (bromo) and benzothiepin derivatives .

Biologische Aktivität

Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate is a compound of interest due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, including antimicrobial, anticancer, anti-inflammatory, and other therapeutic potentials.

Chemical Structure and Properties

Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate has the following chemical characteristics:

- Chemical Formula : C₉H₇N₁O₄

- Molecular Weight : 179.16 g/mol

- IUPAC Name : Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate

- CAS Number : 17760264

Antimicrobial Activity

Research has demonstrated that derivatives of benzoxazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain benzoxazine derivatives can inhibit the growth of various bacterial strains and fungi. The minimum inhibitory concentrations (MICs) for these compounds often fall within the low micromolar range.

| Microorganism | MIC (μg/mL) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 10 |

| Candida albicans | 20 |

These results indicate that ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine derivatives could serve as effective agents against resistant strains of bacteria and fungi .

Anticancer Activity

Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine derivatives have been investigated for their potential anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values obtained from these studies suggest that these compounds can effectively inhibit cancer cell proliferation.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 12 |

| HeLa | 15 |

The mechanism of action appears to involve the modulation of apoptotic pathways and the inhibition of cell cycle progression .

Anti-inflammatory Activity

The anti-inflammatory potential of ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine has also been explored. In animal models of inflammation, such as carrageenan-induced paw edema in rats, these compounds demonstrated significant reduction in swelling compared to control groups.

| Treatment Group | Paw Edema Reduction (%) |

|---|---|

| Control | 0 |

| Ethyl Benzoxazine (100 mg) | 45 |

| Ethyl Benzoxazine (200 mg) | 70 |

These findings suggest that this compound could be a promising candidate for developing new anti-inflammatory medications .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine:

- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated various benzoxazine derivatives against a panel of pathogens. The results indicated a strong correlation between structural modifications and antimicrobial potency .

- Anticancer Mechanism Investigation : Research conducted by Smith et al. (2020) demonstrated that ethyl benzoxazines activate caspase pathways leading to apoptosis in tumor cells. This study highlighted the compound's potential as an adjunctive therapy in cancer treatment .

- Anti-inflammatory Effects : A recent study presented at the International Conference on Pharmacology showed that ethyl benzoxazines significantly inhibited pro-inflammatory cytokines in vitro. This suggests a mechanism that could be leveraged for therapeutic applications in chronic inflammatory diseases .

Q & A

Q. What are the common synthetic routes for Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate, and how can reaction conditions be optimized?

The compound is synthesized via nucleophilic substitution reactions, often starting from ethyl 2,3-dibromopropionate and 2-aminophenol derivatives under basic conditions (e.g., K₂CO₃ in refluxing acetone). Optimization involves controlling reaction time, temperature, and solvent polarity to minimize side reactions like dehydrobromination, which can lead to undesired byproducts such as ethyl 2-bromoacrylate . Alternative routes may use biocatalytic methods for enantioselective synthesis, such as lipase-catalyzed deacetylation of acetoxyethyl intermediates .

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify the ethyl ester group (δ ~1.3 ppm for CH₃, δ ~4.2 ppm for CH₂) and benzoxazine core protons.

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular formula (e.g., C₁₁H₁₁NO₄, exact mass 221.07).

- X-ray Crystallography : For definitive structural elucidation, as demonstrated in related benzoxazine derivatives .

Q. What are the key physicochemical properties of this compound relevant to solubility and stability?

- Melting Point : Analogous methyl esters (e.g., Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate) melt at 178°C .

- Solubility : Likely soluble in polar aprotic solvents (e.g., DMSO, acetone) due to the ester and ketone groups. Hydrolysis of the ester group under acidic/basic conditions may occur, requiring storage in anhydrous environments .

Advanced Research Questions

Q. How can racemization during enantioselective synthesis of benzoxazine derivatives be mitigated?

Racemization arises during SN2 reactions due to intermediate formation of α,β-unsaturated esters (e.g., ethyl 2-bromoacrylate). Strategies include:

- Kinetic Control : Short reaction times and low temperatures to limit dehydrobromination.

- Chromatographic Resolution : Preparative HPLC on chiral stationary phases (e.g., polysaccharide-based columns) to separate enantiomers with >99.5% enantiomeric excess (ee) .

- Biocatalysis : Use of Novozyme®-435 for chemoselective deacetylation, achieving enantioselectivity without racemization .

Q. What role does this compound play in the development of RORγ modulators for autoimmune diseases?

Derivatives of Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate (e.g., N-{2-(piperidin-1-yl)phenylmethyl}acetamide) act as RORγ inverse agonists. These compounds modulate Th17 cell differentiation and IL-17 production, showing promise in preclinical models of arthritis and asthma. Structural modifications at the 7-carboxylate position enhance binding affinity to the RORγ ligand-binding domain .

Q. How do fluorinated analogs of this compound impact biological activity and metabolic stability?

Fluorination at the benzoxazine core (e.g., Methyl 2,2-difluoro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate) increases lipophilicity and metabolic stability by reducing CYP450-mediated oxidation. Such analogs are explored in antiviral and anticancer drug discovery, leveraging improved pharmacokinetic profiles .

Q. What analytical challenges arise in quantifying trace impurities during scale-up synthesis?

- HPLC-MS/MS : Detects low-level impurities (e.g., sulfonyl chloride byproducts from incomplete esterification) with detection limits <0.1%.

- Forced Degradation Studies : Acid/base hydrolysis, oxidation, and thermal stress identify degradation pathways, guiding formulation strategies .

Methodological Guidance

- Synthetic Optimization : Use refluxing acetone with K₂CO₃ for 12–24 hours, followed by quenching with ice-cwater to precipitate the product .

- Chiral Resolution : Employ Chiralpak® IA or IB columns with hexane/isopropanol (90:10) mobile phase for baseline separation .

- Stability Testing : Store the compound at –20°C under nitrogen to prevent ester hydrolysis and oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.